molecular formula C13H11Cl2NO2 B6416883 N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 915935-09-0

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6416883
CAS No.: 915935-09-0
M. Wt: 284.13 g/mol
InChI Key: BFJIFRHOZKEYDX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a furan ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, similar to other herbicides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can lead to variations in its reactivity, stability, and biological activity .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-7-5-10(8(2)18-7)13(17)16-9-3-4-11(14)12(15)6-9/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIFRHOZKEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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